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These application notes provide detailed protocols and data for researchers, scientists, and
professionals in drug development engaged in the plasma etching of dielectric materials using
Hexafluorobutadiene (C4F6). The following sections detail experimental procedures for
optimizing gas flow and pressure to achieve desired etch characteristics, including high etch
rates, selectivity, and anisotropy.

Introduction to C4F6 Plasma Etching

Hexafluorobutadiene (C4F6) is a fluorocarbon gas increasingly utilized in plasma etching
processes for manufacturing advanced semiconductor devices. Its favorable characteristics
include a high etch selectivity of silicon dioxide (SiO2) to underlying silicon (Si), silicon nitride
(SiN), and photoresist masks. The addition of inert gases like Argon (Ar) and reactive gases
like Oxygen (O2) to C4F6 plasma can be used to fine-tune the etching process. Argon is often
added to enhance ion bombardment, which can improve etch anisotropy and remove
passivation layers.[1] Oxygen is typically introduced to manage the fluorocarbon polymer film
that forms on the substrate surface, which is crucial for achieving high selectivity.[2] The
optimization of gas flow rates and chamber pressure is critical to balancing the chemical and
physical components of the etching process to meet specific device manufacturing
requirements.

Key Performance Indicators in C4F6 Plasma Etching
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The success of a C4F6 plasma etching process is evaluated based on several key
performance indicators:

o Etch Rate: The speed at which the target material (e.g., SiO2) is removed, typically
measured in nanometers per minute (nm/min).

o Selectivity: The ratio of the etch rate of the target material to the etch rate of another material
(e.g., selectivity of SiO2 to Si or photoresist). High selectivity is crucial to prevent the erosion
of underlying layers or the mask.

» Anisotropy: The directionality of the etch. An ideal anisotropic etch produces vertical
sidewalls, which is essential for creating high-aspect-ratio features.

» Uniformity: The consistency of the etch rate across the entire wafer.

Experimental Protocols for Gas Flow and Pressure
Optimization

This section outlines a systematic approach to optimizing C4F6, Ar, and O2 gas flows and the
overall chamber pressure. The protocols are designed to be adaptable to various plasma
etching systems, such as inductively coupled plasma (ICP) or capacitively coupled plasma
(CCP) reactors.

Baseline Process Parameters

Before beginning the optimization, it is essential to establish a baseline process. The following
parameters are provided as a starting point and may require adjustment based on the specific
etching tool and material stack.
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Parameter Value Reference
Inductive Power 600 - 800 W [2]
Bias Power 100 - 300 W [3]
C4F6 Flow Rate 10 - 50 sccm [4]
Ar Flow Rate 50 - 200 sccm [4]
02 Flow Rate 5-30 sccm [5]
Chamber Pressure 10 - 50 mTorr [4]

Protocol 1: Optimization of C4F6 and Ar Flow Rates

This protocol focuses on determining the optimal ratio of C4F6 to Ar for etching SiO2 with high

selectivity to Si and photoresist.

Objective: To investigate the effect of C4F6 and Ar flow rates on etch rate, selectivity, and

anisotropy.

Materials and Equipment:

e Plasma etching reactor (ICP or CCP)

« Silicon wafers with a thermally grown SiO2 layer (e.g., 500 nm)

o Photoresist-patterned wafers

e Mass flow controllers for C4F6, Ar, and O2

e Pressure gauge and controller

» Ellipsometer or profilometer for etch rate measurement
e Scanning Electron Microscope (SEM) for profile analysis

Procedure:
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¢ Set Initial Conditions:

Inductive Power: 700 W

o

[¢]

Bias Power: 200 W

Chamber Pressure: 20 mTorr

[¢]

[e]

O2 Flow Rate: 10 sccm (or as determined by a preliminary screening)

o

Total Flow Rate (C4F6 + Ar): 100 sccm (This can be kept constant to isolate the effect of
the gas ratio)

o Vary C4F6 and Ar Flow Rates: Perform a series of etching experiments by varying the C4F6
and Ar flow rates while keeping the total flow rate constant. A suggested experimental matrix
is provided in the data presentation section.

e Etching Process:

Load the wafer into the chamber.

o

[¢]

Stabilize the chamber pressure with the specified gas flows.

[¢]

Ignite the plasma and etch for a predetermined time (e.g., 60 seconds).

Vent the chamber and unload the wafer.

[e]

e Post-Etch Analysis:

o Measure the etch depth of SiO2, Si (if applicable), and photoresist using an ellipsometer
or profilometer.

o Calculate the etch rates and selectivities.
o Analyze the etch profile (sidewall angle, bowing) using an SEM.

o Data Analysis: Plot the etch rates, selectivities, and a qualitative assessment of anisotropy
as a function of the C4F6/Ar ratio. Identify the optimal process window that meets the
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desired criteria.

Protocol 2: Optimization of O2 Flow Rate

This protocol aims to find the optimal O2 flow rate to control the fluorocarbon polymer layer,
thereby maximizing selectivity.

Objective: To investigate the effect of O2 flow rate on etch rate and selectivity.
Procedure:

Set Initial Conditions:

o Use the optimized C4F6 and Ar flow rates determined from Protocol 1.

o Maintain the same power and pressure settings.

Vary O2 Flow Rate: Conduct a series of experiments by varying the O2 flow rate from 0
sccm up to a point where the selectivity begins to degrade significantly.

Etching and Analysis: Follow the same etching and post-etch analysis steps as in Protocol 1.

Data Analysis: Plot the etch rates and selectivities as a function of the O2 flow rate to
determine the optimal value.

Protocol 3: Optimization of Chamber Pressure

This protocol investigates the influence of chamber pressure on the etch characteristics.
Pressure affects ion energy and directionality, as well as the residence time of reactive species.

Objective: To determine the optimal chamber pressure for achieving the desired etch profile.
Procedure:
 Set Initial Conditions:

o Use the optimized gas flow rates from Protocols 1 and 2.

o Maintain the same power settings.
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o Vary Chamber Pressure: Perform etching experiments at different chamber pressures (e.g.,
ranging from 5 mTorr to 40 mTorr).

e Etching and Analysis: Follow the same etching and post-etch analysis steps as in Protocol 1.

o Data Analysis: Analyze the impact of pressure on etch rate, selectivity, and anisotropy to find
the optimal operating pressure.

Data Presentation

The following tables summarize the expected trends in key performance indicators based on
the variation of gas flow and pressure in a C4F6/Ar/O2 plasma. The data is synthesized from
multiple sources to provide a representative overview.[2][4][5]

Table 1: Effect of C4F6/Ar Ratio on Etch Performance (Constant Total Flow and Pressure)

. ] Photoresi o o
C4F6 SiO2 Etch  Si Etch Selectivit  Selectivit
Ar Flow st Etch
Flow Rate Rate y y
(sccm) ] ] Rate ] . ]
(sccm) (nm/min) (nm/min) . (Si02/si) (SiO2/PR)
(nm/min)
10 90 350 40 90 8.75 3.89
20 80 450 55 110 8.18 4.09
30 70 520 70 130 7.43 4.00
40 60 550 90 150 6.11 3.67
50 50 530 110 170 4.82 3.12

Table 2: Effect of O2 Flow Rate on Etch Performance
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. Photore
Si02 . . . .
Si Etch sist Selectiv  Selectiv
C4F6 Etch . .
Ar Flow 02 Flow Rate Etch ity ity
Flow Rate . . . .
(sccm) (sccm) . (nm/min  Rate (Sio2/si  (Sio2/P
(sccm) (nm/min )
(nm/min ) R)
)
)
30 70 0 480 50 100 9.60 4.80
30 70 5 530 65 120 8.15 4.42
30 70 10 580 85 150 6.82 3.87
30 70 15 550 110 180 5.00 3.06
30 70 20 500 140 220 3.57 2.27

Table 3: Effect of Chamber Pressure on Etch Performance

. . Photoresi o o

SiO2 Etch  Si Etch Selectivit  Selectivit .
Pressure st Etch Anisotrop

Rate Rate y y
(mTorr) . . Rate . . . y

(nm/min) (nm/min) . (Si02/si) (SiO2/PR)

(nm/min)

5 600 100 160 6.00 3.75 High
10 580 85 150 6.82 3.87 High
20 550 70 130 7.86 4.23 Moderate
30 500 60 110 8.33 4.55 Moderate
40 450 50 90 9.00 5.00 Low

Visualizing the Optimization Workflow and
Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the optimization
process and the relationships between key parameters and outcomes.
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Caption: Relationship between input parameters and performance metrics.
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Caption: Workflow for C4F6 plasma etching optimization.

Conclusion

The optimization of gas flow and pressure is a critical step in developing a robust C4F6 plasma
etching process. By systematically varying the C4F6, Ar, and O2 flow rates, along with the
chamber pressure, researchers can achieve the desired balance of etch rate, selectivity, and
anisotropy for their specific application. The protocols and data presented in these application
notes provide a framework for this optimization process, enabling the development of
advanced dielectric etching techniques. It is important to note that the optimal process window
will be specific to the plasma reactor and materials being used, and therefore, the provided
data should be used as a guideline for process development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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